Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
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Overview
Description
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C5H8ClF4O3P It contains a phosphonate group bonded to a 2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate typically involves the reaction of dimethyl phosphite with 2-chloro-1,1,3,3-tetrafluoropropene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures around 50-80°C.
Oxidation: Hydrogen peroxide in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures (0-10°C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phosphonates with various functional groups.
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and flame-resistant properties.
Mechanism of Action
The mechanism of action of Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, preventing the enzyme from catalyzing its natural substrate.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar structure but lacks the fluorine and chlorine atoms.
Diethyl chlorophosphate: Contains a chlorophosphate group but lacks the fluorinated alkene moiety.
Trimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Uniqueness
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The fluorinated alkene moiety also enhances its potential as a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
10075-13-5 |
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Molecular Formula |
C5H6ClF4O3P |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
2-chloro-3-dimethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C5H6ClF4O3P/c1-12-14(11,13-2)5(9,10)3(6)4(7)8/h1-2H3 |
InChI Key |
HNTMHLUPUHRLGE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(=C(F)F)Cl)(F)F)OC |
Origin of Product |
United States |
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